molecular formula C18H26N2O5 B2445853 Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate CAS No. 2309456-44-6

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate

Cat. No.: B2445853
CAS No.: 2309456-44-6
M. Wt: 350.415
InChI Key: RXRPMBVEFTUEHY-UHFFFAOYSA-N
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Description

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and ester functional groups.

Properties

IUPAC Name

methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-9-6-13(7-10-20)12-24-15-11-14(5-8-19-15)16(21)23-4/h5,8,11,13H,6-7,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPMBVEFTUEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the piperidine derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, which can be categorized into the following areas:

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate, may function as neuraminidase inhibitors. This mechanism is crucial for the treatment of viral infections such as influenza, highlighting the compound's potential in antiviral drug development.

Anti-inflammatory Effects

Piperidine derivatives have shown the ability to modulate inflammatory pathways. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines like TNFα in immune cells, offering therapeutic avenues for treating inflammatory diseases.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Initial studies show promise against Gram-positive bacteria, although further research is required to establish its efficacy conclusively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of protective groups like tert-butoxycarbonyl (Boc) to enhance stability during synthesis. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Case Study 1: Antiviral Research

A study conducted on piperidine derivatives demonstrated their effectiveness as neuraminidase inhibitors, suggesting that this compound could be developed into a therapeutic agent for influenza treatment.

Case Study 2: Anti-inflammatory Applications

Research published in Molecules highlighted the anti-inflammatory properties of piperidine derivatives, indicating that compounds similar to this compound could serve as potential treatments for autoimmune diseases by modulating immune responses .

Case Study 3: Antibacterial Efficacy

In a comparative study of various piperidine derivatives, some exhibited significant antibacterial activity against clinical strains. The findings suggest that further exploration of this compound could yield valuable insights into its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate
  • 4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine
  • 1-(2-Hydroxy-2-methylpropyl)pyrazole-4-yl boronic acid ester

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of 326.42 g/mol. It features a pyridine ring, a piperidine moiety, and a tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in biological systems .

PropertyValue
Chemical Formula C₁₅H₂₂N₂O₄
Molecular Weight 326.42 g/mol
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. Preliminary studies suggest that it may act on enzymes involved in metabolic pathways or disrupt cellular processes in pathogens. The presence of the piperidine moiety is believed to enhance binding affinity to these targets, facilitating its pharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the piperidine ring could enhance efficacy and reduce toxicity .
  • CNS Activity : Another investigation focused on the central nervous system (CNS) effects of related compounds. It was found that certain derivatives could cross the blood-brain barrier and exhibited anxiolytic properties in animal models, indicating their potential for treating anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
4-Methylthiazole Contains a methyl group on the thiazole ringKnown for antimicrobial activity
1-(Tert-butoxycarbonyl)piperidine Similar piperidine structure without thiazoleUsed primarily as an amino acid protecting group
2-(1-(Tert-butoxycarbonyl)piperidin)thiazole Variants of piperidine and thiazole combinationsExplored for CNS activity

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected piperidine derivative with a pyridine carboxylate moiety. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen, ensuring stability during subsequent reactions .
  • Etherification : React the Boc-piperidine intermediate with a methylene linker (e.g., chloromethylpyridine) under basic conditions (e.g., NaOH in dichloromethane) to form the methoxy bridge .
  • Esterification : Employ standard esterification techniques (e.g., DCC/DMAP coupling) to introduce the methyl carboxylate group.
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water is recommended for isolating high-purity product (>95%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers analyze the acid sensitivity of the Boc-protecting group in this compound?

  • Methodological Answer :

  • Controlled Hydrolysis : Treat the compound with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 25°C. Monitor deprotection kinetics via TLC or HPLC .
  • Quantitative Analysis : Use NMR (e.g., disappearance of Boc tert-butyl signal at ~1.4 ppm) or mass spectrometry to confirm cleavage .
  • Stability Profiling : Compare degradation rates under varying pH (2–7) and temperature (4–40°C) to identify optimal storage conditions .

Q. What competing side reactions occur during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Common Side Reactions :
Reaction Step Side Reaction Mitigation Strategy
EtherificationOver-alkylationUse stoichiometric base (e.g., NaOH) and low temperature (0–5°C) .
EsterificationTransesterificationEmploy anhydrous conditions and DMAP as a catalyst to enhance selectivity .
  • Byproduct Identification : LC-MS or GC-MS can detect impurities (e.g., unreacted Boc-piperidine or methyl carboxylate derivatives).

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine the spatial arrangement of the piperidine and pyridine rings, which affects binding to biological targets .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the methyl carboxylate with ethyl or tert-butyl esters) and compare bioactivity in assays (e.g., enzyme inhibition) .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of the methoxy linker on reactivity .

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